Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C₁₃H₂₁BrO₂. It is known for its unique structure, which includes a bromomethyl group attached to a bicyclo[3.1.1]heptane ring system. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of bicyclo[3.1.1]heptane-1-carboxylic acid, followed by the reaction with tert-butyl alcohol in the presence of a strong acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the ester to an alcohol.
Scientific Research Applications
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes, affecting their catalytic activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(chloromethyl)bicyclo[3.1.1]heptane-1-carboxylate
- Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate
- Tert-butyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate
Uniqueness
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromine atom’s larger size and higher reactivity make it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGYTPMCPUCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC(C1)(C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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